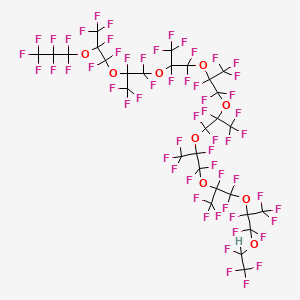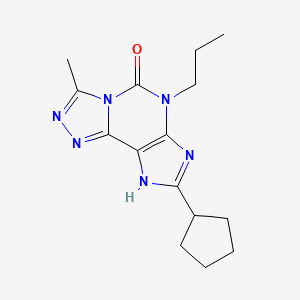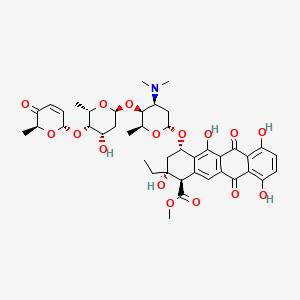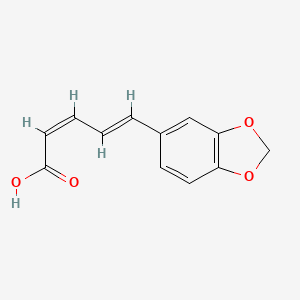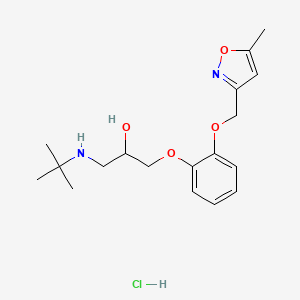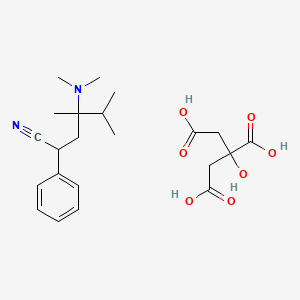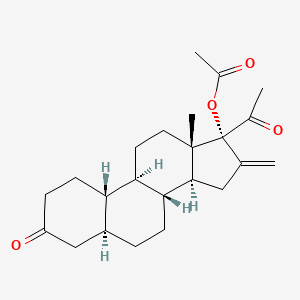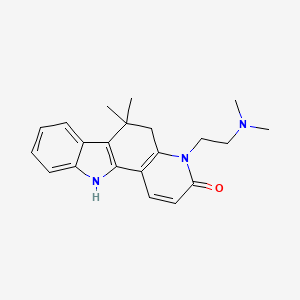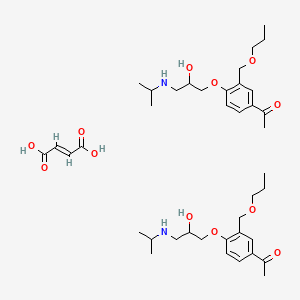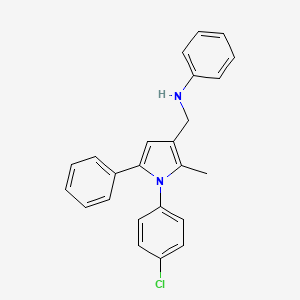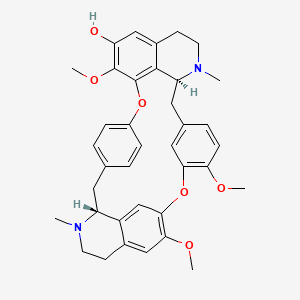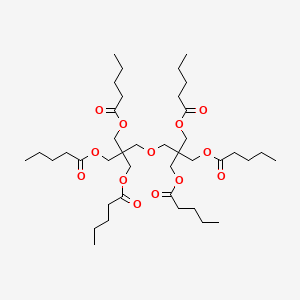
2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione is a heterocyclic compound with a pyrimidine ring structure.
Preparation Methods
The synthesis of 2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione typically involves the reaction of ethyl acetoacetate with urea and benzaldehyde under acidic or basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to form the desired pyrimidine derivative . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its potential as a PARP-1 inhibitor with antitumor activity.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Used for its therapeutic potential in various medical applications.
Primidone: A pyrimidinedione derivative used as an anticonvulsant.
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C12H13N3O2/c1-2-12(8-6-4-3-5-7-8)9(16)14-11(13)15-10(12)17/h3-7H,2H2,1H3,(H3,13,14,15,16,17) |
InChI Key |
JNIQFZNIZYVPIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


